

In silico docking studies of 1H-Imidazole-2-carboxamide with proteins

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Compound of Interest

Compound Name: **1H-Imidazole-2-carboxamide**

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An In-Depth Technical Guide to In Silico Docking Studies of 1H-Imidazole Derivatives with Proteins

Introduction

The 1H-imidazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with protein targets. When functionalized as a carboxamide, the resulting **1H-imidazole-2-carboxamide** core and its derivatives present a versatile platform for designing inhibitors against a range of protein classes, including enzymes crucial in infectious diseases, cancer, and inflammatory conditions.

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a computational method to predict the binding modes and affinities of small molecules within the active site of a target protein.^[1] This approach accelerates the identification of lead compounds and provides insights into structure-activity relationships (SAR), guiding the optimization of ligand potency and selectivity.^[1]

This technical guide provides a comprehensive overview of the application of molecular docking to the study of 1H-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of key workflows and biological contexts.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from several in silico docking studies of various 1H-imidazole derivatives against different protein targets. These results highlight the binding affinities and key interactions that underpin the therapeutic potential of this compound class.

Table 1: Docking of Imidazole Derivatives Against Antimicrobial Targets

Compound Class	Target Protein	PDB ID	Compound	Docking Score (kcal/mol)	Interacting Residues	Reference
Imidazole-Pyrazole Hybrids	GlcN-6-P Synthase	2VF5	4a	-	Ser347	[2]
Imidazole-Pyrazole Hybrids	GlcN-6-P Synthase	2VF5	4c	-8.01 to -6.91 (range for all)	Not Specified	[3]
Imidazole Phenanthrolines	DNA Gyrase B	Not Specified	4d	-5.286	Not Specified	[4]
Imidazole Phenanthrolines	DNA Gyrase B	Not Specified	4c	-	Not Specified	[4]

Note: A more negative docking score generally indicates a more favorable binding interaction.

Table 2: Docking of Imidazole Derivatives Against SARS-CoV-2 Targets

Compound Class	Target Protein	Compound	Docking Score (kcal/mol)	Interacting Residues	Reference
Bisimidazole	Main Protease (Mpro)	C2	-10.8	HIS 41, CYS 145, GLU 288, ASP 289, GLU 290	[5] [6]
Bisimidazole	Spike Protein (Spro)	C2	-10.2	ASN 501	[5] [6]
Bisimidazole	RNA-dependent Polymerase (RdRp)	C2	-11.4	Not Specified	[5] [6]
Phenyl-substituted 1H-imidazoles	Main Protease (Mpro)	C9	-8.0	Not Specified	[5] [6]
Phenyl-substituted 1H-imidazoles	Spike Protein (Spro)	C9	-7.4	Not Specified	[5] [6]
Phenyl-substituted 1H-imidazoles	RNA-dependent RNA Polymerase (RdRp)	C9	-7.6	Not Specified	[5] [6]
Thiophene-imidazoles	Main Protease (Mpro)	C12	-7.7	Not Specified	[5] [6]
Thiophene-imidazoles	Spike Protein (Spro)	C11	-7.1	Not Specified	[5] [6]

Thiophene-imidazoles	RNA-dependent RNA Polymerase (RdRp)	C12	-7.8	Not Specified	[5][6]
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Table 3: Docking of Imidazole Derivatives Against Other Therapeutic Targets

Compound Class	Target Protein	PDB ID	Compound	Key Interactions	Reference
Imidazole-Thiazole Hybrids	EGFR	6LUD	5a	π -cation with ARG249	[7]
Imidazole-Thiazole Hybrids	EGFR	6LUD	5b	π - π stacking with TRP 32	[7]
Imidazole-Thiazole Hybrids	EGFR	6LUD	5c	π -cation with ARG 249	[7]
Imidazole-based Derivatives	MAPK	1a9u	Various	Hydrogen bonding	[8]
Imidazole Derivatives	Sirtuins	Not Specified	Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate	High docking score reported	[9]

Experimental Protocols: A Generalized Methodology

Molecular docking studies involve a systematic workflow to ensure the reliability and accuracy of the predictions.[1] The process consists of three main stages: preparation of the protein and ligand, execution of the docking simulation, and analysis of the results.[1][10]

1. Protein Preparation

- Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[\[11\]](#)
- Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding.[\[11\]](#)
- Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges (e.g., Kollman charges) to all atoms.[\[11\]](#)
- File Format Conversion: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock.[\[12\]](#)

2. Ligand Preparation

- Structure Generation: Draw the 2D structure of the **1H-imidazole-2-carboxamide** derivative using chemical drawing software.
- 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a suitable force field to obtain a low-energy, stable conformation.[\[3\]](#)
- Torsion and Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
- File Format Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).[\[12\]](#)

3. Molecular Docking Simulation (Example using AutoDock)

- Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. This box defines the search space for the ligand docking.[\[13\]](#) The autogrid program is often used for this step.[\[13\]](#)

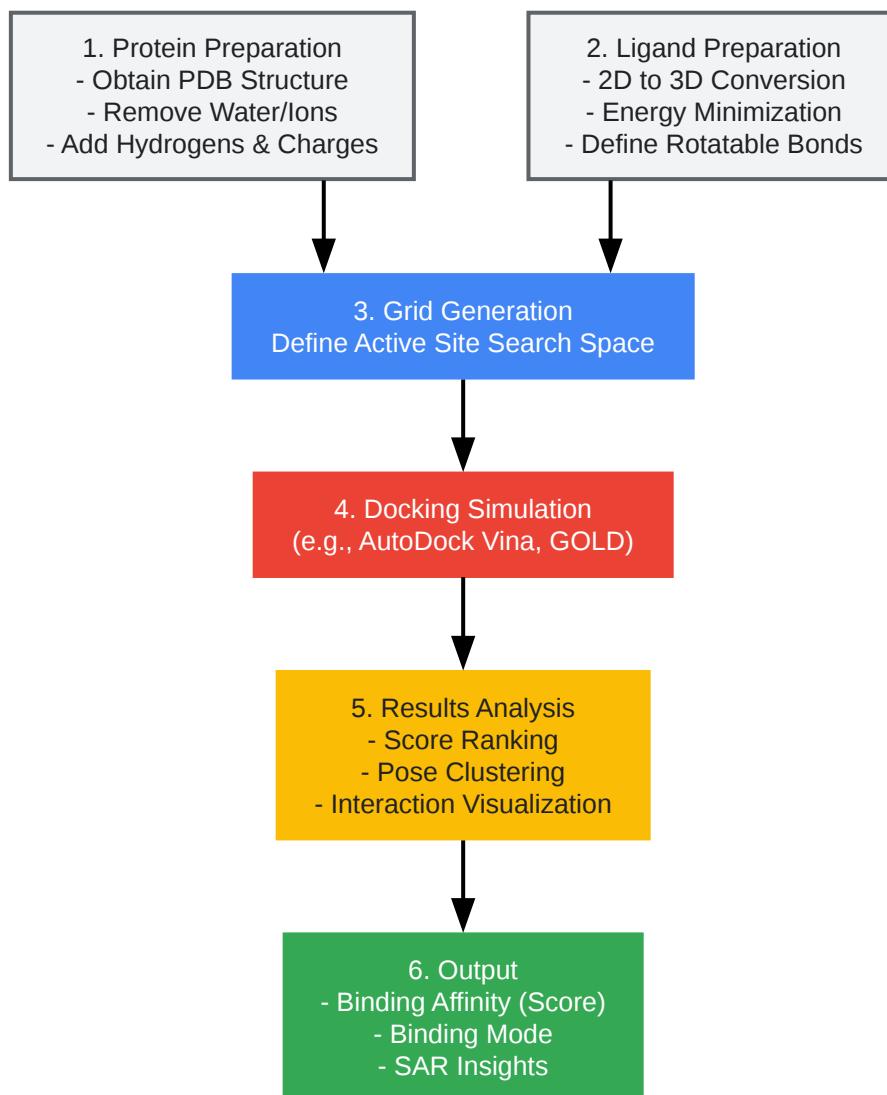
- Docking Algorithm: Employ a search algorithm to explore the conformational space of the ligand within the defined grid box. The Lamarckian Genetic Algorithm (LGA) is a commonly used and robust algorithm in AutoDock that combines a genetic algorithm for global searching with a local search method for energy minimization.[12]
- Parameter Configuration: Set the parameters for the docking run. Key parameters include the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[12]
- Execution: Run the docking simulation using the autodock program.[13] This process will generate multiple possible binding poses (conformations) of the ligand ranked by their predicted binding energy.[13]

4. Analysis of Results

- Pose Clustering: Group the resulting docked conformations based on their root-mean-square deviation (RMSD) to identify clusters of similar binding modes.[12]
- Binding Energy Evaluation: Analyze the binding energies of the lowest-energy poses. A lower binding energy typically corresponds to a higher predicted binding affinity.[1]
- Interaction Analysis: Visualize the top-ranked protein-ligand complexes to inspect the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, that stabilize the binding.[7]

Mandatory Visualization

Workflow for In Silico Molecular Docking



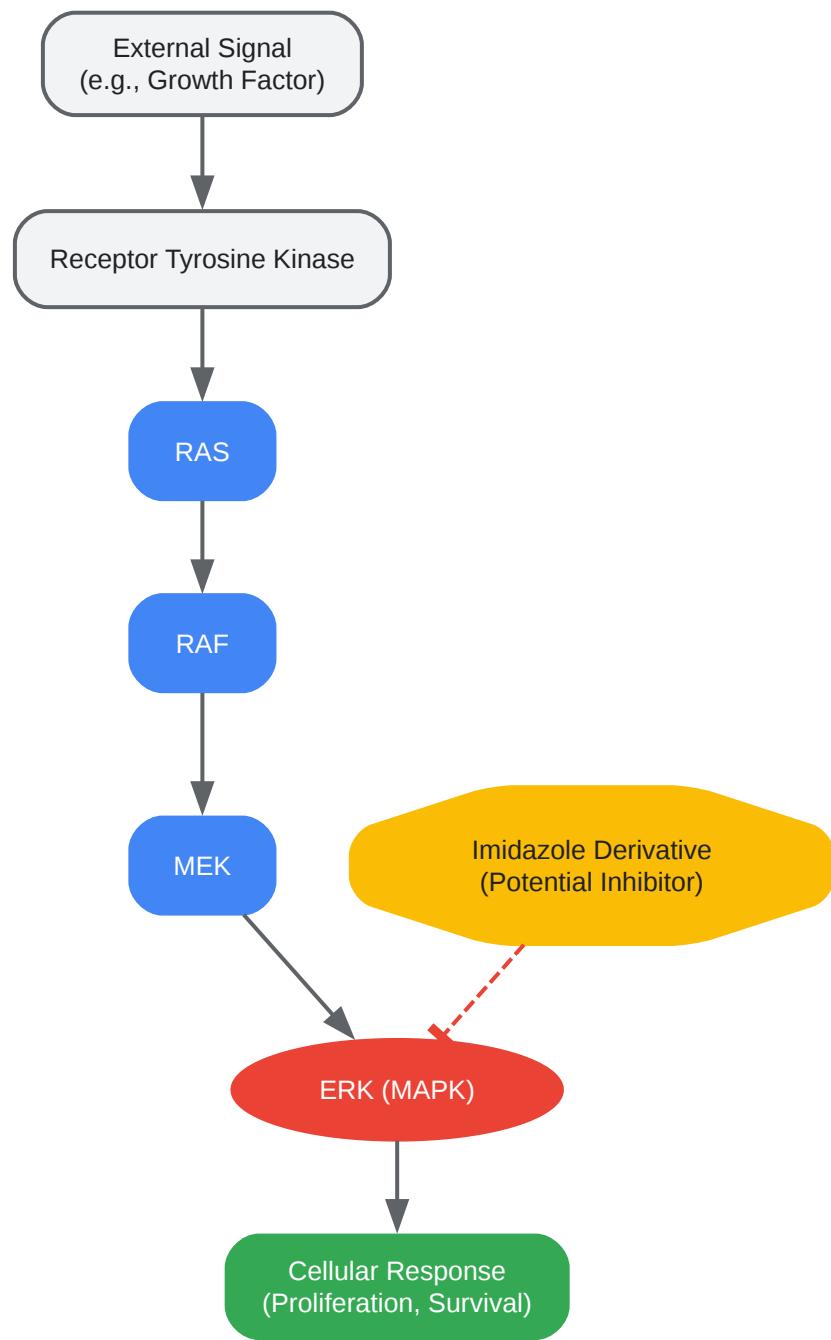
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Caption: A generalized workflow for performing protein-ligand docking.

MAPK Signaling Pathway: A Biological Context

Mitogen-activated protein kinase (MAPK) signaling is a critical pathway involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is linked to diseases such as cancer and inflammation, making it a key target for therapeutic intervention.

[8]

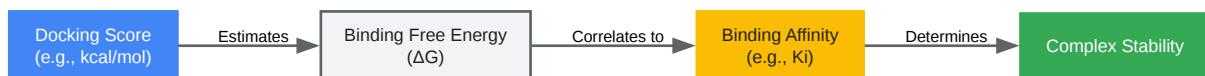


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Caption: Simplified MAPK signaling cascade showing a potential inhibition point.

Logical Relationship: Docking Score and Binding Affinity

The primary output of a docking simulation is a score that estimates the binding affinity between the ligand and the protein. This relationship is fundamental to interpreting the results.



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